molecular formula C20H23NO2 B12693856 Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate CAS No. 94108-09-5

Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate

Cat. No.: B12693856
CAS No.: 94108-09-5
M. Wt: 309.4 g/mol
InChI Key: CKBPPQQVZFDIKN-UHFFFAOYSA-N
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Description

Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate is a synthetic organic compound featuring a benzoate ester backbone with an ortho-substituted Schiff base moiety. The molecule comprises:

  • Ethyl benzoate ester: A carbonyl group at the 2-position of the benzene ring.
  • Schiff base linkage: A methylene-bridged imine group (-CH=N-) connecting the aromatic ring to a 4-(1,1-dimethylethyl)phenyl (tert-butylphenyl) substituent. This structure confers unique steric and electronic properties due to the bulky tert-butyl group and intramolecular interactions between the ortho-substituted ester and imine groups. Potential applications include catalysis, coordination chemistry, and pharmaceutical intermediates .

Properties

CAS No.

94108-09-5

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 2-[(4-tert-butylphenyl)methylideneamino]benzoate

InChI

InChI=1S/C20H23NO2/c1-5-23-19(22)17-8-6-7-9-18(17)21-14-15-10-12-16(13-11-15)20(2,3)4/h6-14H,5H2,1-4H3

InChI Key

CKBPPQQVZFDIKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N=CC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate typically involves the reaction of ethyl benzoate with 4-(1,1-dimethylethyl)benzaldehyde in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize high-efficiency reactors and continuous flow systems to maximize yield and purity. The reaction conditions are optimized to ensure consistent product quality and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism: Ethyl 4-Substituted Analog

Ethyl 4-(((methylphenylamino)methylene)amino)benzoate () shares the same benzoate ester scaffold but differs in substituent placement:

Property Ethyl 2-Substituted Compound Ethyl 4-Substituted Analog
Substituent Position Ortho (2-position) Para (4-position)
Steric Effects High steric hindrance due to proximity of ester and imine groups Lower steric strain (para-substitution allows spatial separation)
Electronic Effects Intramolecular H-bonding potential between ortho groups Enhanced resonance stabilization of imine due to para symmetry
Synthetic Yield Likely lower due to steric constraints Higher yield reported in analogous syntheses

The para-substituted analog exhibits higher crystallinity and thermal stability, whereas the ortho-substituted compound may display unique reactivity in coordination chemistry due to steric modulation of metal-binding sites.

Functional Group Variations

a) Tert-butyl vs. Methylphenyl Substituents

The tert-butyl group in the target compound enhances lipophilicity (logP ~4.2 estimated) compared to the methylphenyl group in Ethyl 4-(((methylphenylamino)methylene)amino)benzoate (logP ~3.1). This difference impacts solubility and bioavailability, with tert-butyl derivatives favoring membrane permeability in pharmacological contexts.

b) Dimerization Byproducts

highlights 2,2′-Oxybis(methylene)bis{4-[2-(tert-butylamino)-1-hydroxyethyl]phenol} (entry d), a dimeric impurity formed during synthesis of β-agonist drugs. While structurally distinct from the target compound, this emphasizes the importance of controlling oligomerization in Schiff base syntheses, particularly under basic or oxidative conditions .

Pharmacological Impurities and Byproducts

Process Impurities (, entry c):

  • Impurities like 4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol may arise from incomplete esterification or hydrolysis. Such byproducts are monitored in drug substances for safety compliance.

Structural Complexity :
The bicyclic compound (1R,3R,5S,8R)-8-Isopropyl-8-methyl-3-[(2-phenylacryloyl)oxy]-8-azabicyclo[3.2.1]octan-8-ium (entry e) illustrates how quaternary ammonium derivatives diverge from the target compound in charge and solubility, underscoring the role of functional group selection in drug design .

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